3-Methoxy-5-nitro-2-sulfanylbenzaldehyde
Description
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group (-OCH₃) at position 3, a nitro group (-NO₂) at position 5, and a sulfanyl (-SH) group at position 2 on the aromatic benzene ring. The aldehyde functional group (-CHO) at position 1 makes this compound highly reactive, enabling its use in organic synthesis, particularly in the formation of Schiff bases and heterocyclic compounds. Its unique substitution pattern confers distinct electronic and steric properties, influencing its solubility, stability, and reactivity compared to simpler benzaldehyde derivatives.
Properties
CAS No. |
92990-85-7 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-methoxy-5-nitro-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7NO4S/c1-13-7-3-6(9(11)12)2-5(4-10)8(7)14/h2-4,14H,1H3 |
InChI Key |
GDSQXVAXGOEMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs can be categorized based on substituent types and positions. Below is a comparative analysis using available evidence:
A. Sulfonylurea Herbicides ()
Compounds such as Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylurea backbone but differ in substitution patterns:
- Substituent Comparison: 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde: Methoxy (-OCH₃), nitro (-NO₂), and sulfanyl (-SH) groups. Metsulfuron-methyl: Methoxy-triazine ring, sulfonyl (-SO₂), and benzoate ester groups.
- Reactivity: The sulfanyl (-SH) group in the target compound is nucleophilic, whereas sulfonyl (-SO₂) groups in herbicides are electron-withdrawing, reducing reactivity toward nucleophiles. The nitro group (-NO₂) in the target compound enhances electrophilicity at the aldehyde position, favoring condensation reactions.
B. Benzimidazole Derivatives ()
Compounds like 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole (FDB023582) feature benzimidazole cores with sulfinyl and methoxy groups:
- Substituent Comparison :
- 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde: Lacks a benzimidazole ring but shares methoxy and sulfur-containing groups.
- FDB023582: Contains a sulfinyl (-SO) group and pyridine-methyl substituents, which enhance stability and bioavailability in pharmaceutical contexts.
- Applications :
Table 1: Comparative Properties of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde and Analogs
Research Findings and Implications
- Synthetic Utility : The nitro and sulfanyl groups in 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde enable regioselective reactions, such as thiol-alkene couplings, which are less feasible in sulfonylurea or benzimidazole analogs .
- Stability Challenges : Unlike FDB023582, the target compound’s nitro group may lead to instability under acidic conditions, requiring inert storage environments.
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